molecular formula C7H10FN3 B8669795 MFCD17168444

MFCD17168444

Cat. No.: B8669795
M. Wt: 155.17 g/mol
InChI Key: LTVAGLWXHNRYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD17168444 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are pivotal in transition metal catalysis, enabling applications in pharmaceutical synthesis and materials science .

Key inferred properties (based on analogous MDL-numbered compounds):

  • Molecular framework: Likely contains aromatic or heterocyclic cores with electron-withdrawing substituents (e.g., trifluoromethyl, halogens) to enhance stability and catalytic activity.
  • Biological relevance: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are common in similar fluorinated compounds, as seen in CAS 1533-03-5 (MFCD00039227) .
  • Synthetic utility: Comparable compounds are synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, often requiring specialized catalysts like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

3-fluoro-2-N,2-N-dimethylpyridine-2,5-diamine

InChI

InChI=1S/C7H10FN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3

InChI Key

LTVAGLWXHNRYBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: MFCD17168444 is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound may be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It can also be explored for its potential use in drug development, particularly in designing molecules with specific biological targets .

Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .

Mechanism of Action

The mechanism of action of MFCD17168444 involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The dimethylamino groups may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of Fluorinated Analogues: Trifluoromethyl groups in this compound and CAS 1533-03-5 improve thermal stability and catalytic turnover in metal-mediated reactions .
  • Synthetic Challenges : Halogenated compounds like CAS 1046861-20-4 require stringent reaction conditions (e.g., anhydrous solvents, precise stoichiometry), increasing production costs .
  • Unresolved Questions : The exact role of this compound’s alkene moiety in ligand geometry remains unclear. Further crystallographic studies (e.g., CCDC deposition) are needed to elucidate coordination modes .

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